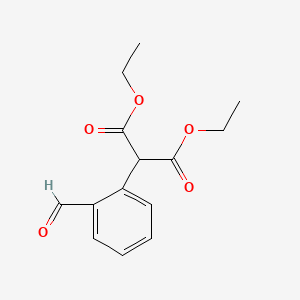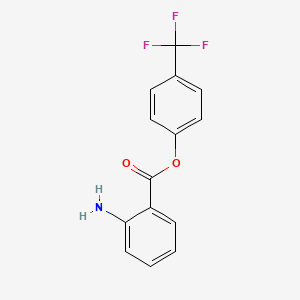
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of phenylpropynols This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butynol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Preparation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-one: The aldehyde is then subjected to a propargylation reaction using propargyl bromide and a base like sodium hydride.
Reduction to this compound: The final step involves the reduction of the propargyl ketone using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-one or 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-al.
Reduction: 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-en-2-ol or 4-(4-(Benzyloxy)phenyl)-2-methylbutan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the butynol moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 4-(Benzyloxy)phenylboronic acid
- 4-(Benzyloxy)phenol
Uniqueness
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is unique due to the presence of both a benzyloxy group and a butynol moiety
Propriétés
Numéro CAS |
152915-78-1 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-methyl-4-(4-phenylmethoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O2/c1-18(2,19)13-12-15-8-10-17(11-9-15)20-14-16-6-4-3-5-7-16/h3-11,19H,14H2,1-2H3 |
Clé InChI |
TUPSVYBYOXBQOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)
![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)





![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)




